4-(4-bromophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazole
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Overview
Description
4-Methoxybenzaldehyde (4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone is a complex organic compound that combines the structural features of 4-methoxybenzaldehyde, 4-bromophenyl, and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzaldehyde (4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone typically involves the following steps:
Formation of 4-methoxybenzaldehyde thiosemicarbazone: This is achieved by reacting 4-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst.
Cyclization to form thiazole: The thiosemicarbazone undergoes cyclization in the presence of a brominating agent such as bromine or N-bromosuccinimide to form the thiazole ring.
Condensation with 4-bromobenzaldehyde: The final step involves the condensation of the thiazole derivative with 4-bromobenzaldehyde under basic conditions to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzaldehyde (4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The hydrazone moiety can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 4-methoxybenzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxybenzaldehyde (4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-methoxybenzaldehyde (4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzaldehyde (2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl)hydrazone
- 4-Methoxybenzaldehyde (2-(4-bromophenyl)-4-quinazolinyl)hydrazone
Uniqueness
4-Methoxybenzaldehyde (4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
Molecular Formula |
C17H14BrN3OS |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H14BrN3OS/c1-22-15-8-2-12(3-9-15)10-19-21-17-20-16(11-23-17)13-4-6-14(18)7-5-13/h2-11H,1H3,(H,20,21)/b19-10+ |
InChI Key |
ZZBDRPLPBQZPRY-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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